Potassium 5-Oxohexyltrifluoroborate: A Technical Guide to Structure, Properties, and Catalytic Applications
Potassium 5-Oxohexyltrifluoroborate: A Technical Guide to Structure, Properties, and Catalytic Applications
As the demand for late-stage functionalization in drug discovery accelerates, the limitations of traditional alkylboronic acids—namely their instability, propensity for protodeboronation, and difficulty in purification—have necessitated the development of robust alternatives. Potassium 5-oxohexyltrifluoroborate (CAS 329976-78-5) has emerged as a highly reliable, bench-stable reagent. By masking the reactive boron center as a tetra-coordinate anionic salt, this compound serves as an exceptional sp³-carbon nucleophile in Suzuki-Miyaura cross-couplings and as a primary alkyl radical precursor in visible-light photoredox catalysis.
This whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and self-validating experimental protocols for deploying potassium 5-oxohexyltrifluoroborate in advanced synthetic workflows.
Molecular Profile and Quantitative Data
The structural superiority of potassium alkyltrifluoroborates lies in their tetra-coordinate boron atom. Unlike tri-coordinate boronic acids, which possess an empty p-orbital that invites nucleophilic attack and trimerization into boroxines, the trifluoroborate group is sterically and electronically saturated. This saturation is the direct causal factor for the compound's high crystallinity, resistance to atmospheric moisture, and long-term bench stability.
Table 1: Physicochemical Properties of Potassium 5-Oxohexyltrifluoroborate
| Property | Value / Description |
| Chemical Name | Potassium 5-oxohexyltrifluoroborate |
| CAS Registry Number | 329976-78-5 |
| Molecular Formula | C₆H₁₁BF₃KO |
| Molecular Weight | 206.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, DMAc); moderately soluble in H₂O/dioxane mixtures; insoluble in hexanes/ether. |
| Oxidation Potential ( Ered ) | ≈ +1.50 V vs. SCE (characteristic for unactivated primary alkyltrifluoroborates) |
| Storage Conditions | Ambient room temperature, stored in a desiccator to prevent slow ambient hydrolysis. |
Mechanistic Utility: The Trifluoroborate Advantage
The integration of potassium 5-oxohexyltrifluoroborate into modern catalysis relies on two distinct activation modes: hydrolytic activation (for two-electron pathways) and single-electron transfer (SET) oxidation (for radical pathways).
The Photoredox SET Paradigm
Primary alkyl radicals are notoriously difficult to generate due to their high thermodynamic instability. However, the electron-rich trifluoroborate group significantly lowers the oxidation potential of the adjacent C–B bond. As demonstrated by[1], the single-electron oxidation of potassium alkyltrifluoroborates by an excited-state photocatalyst (e.g., Ir[dF(CF₃)ppy]₂⁺*) induces rapid fragmentation. This extrudes BF₃ and K⁺, cleanly generating the highly reactive 5-oxohexyl radical. This radical can then be intercepted by a nickel co-catalyst for sp²-sp³ cross-coupling or undergo direct addition to electrophiles like imines in [1].
The Controlled Hydrolysis Paradigm
In traditional Suzuki-Miyaura couplings, the trifluoroborate salt acts as a "reservoir." It is inherently unreactive toward transmetalation with Palladium(II) complexes. The addition of a mild base and water causes the slow, controlled hydrolysis of the -BF₃K group to the active -B(OH)₂ species. This slow-release mechanism maintains a low steady-state concentration of the active boronic acid, effectively suppressing non-productive homocoupling and protodeboronation side reactions.
Visualized Mechanistic Pathways
To elucidate the causality of the catalytic cycles, the following logical workflows map the exact sequence of molecular events.
Photoredox/Nickel Dual Catalytic Cycle generating the 5-oxohexyl radical.
Suzuki-Miyaura Cross-Coupling Mechanism via slow hydrolytic activation.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . Every critical action includes an observable metric to confirm the mechanistic integrity of the step, ensuring high reproducibility.
Protocol A: Visible-Light Photoredox/Nickel Dual Catalysis (sp²-sp³ Coupling)
This methodology leverages the protocol established for [1].
Reagents:
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Potassium 5-oxohexyltrifluoroborate (1.5 equiv)
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Aryl bromide electrophile (1.0 equiv)
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Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)
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NiCl₂·glyme (5 mol%)
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dtbbpy ligand (5 mol%)
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Cs₂CO₃ (1.5 equiv)
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Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
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Catalyst Pre-complexation: In a dry, 8 mL reaction vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy in 1,4-dioxane. Stir for 10 minutes.
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Causality & Validation: The ligand must displace the glyme to form the active Ni-catalyst. Validation: The solution will transition from pale green to a distinct pale blue/purple, confirming successful complexation.
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Reagent Addition: Add the aryl bromide, potassium 5-oxohexyltrifluoroborate, Ir-photocatalyst, and Cs₂CO₃ to the vial.
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Degassing (Critical Step): Seal the vial with a PTFE septum cap. Perform three cycles of freeze-pump-thaw.
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Causality & Validation: Molecular oxygen ( 3O2 ) is a potent triplet quencher that will deactivate the excited state photocatalyst (PC*) and irreversibly bind the 5-oxohexyl radical to form peroxy species. Validation: During the third thaw cycle, the complete absence of rising gas bubbles confirms the system is fully deoxygenated.
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Irradiation: Backfill with Argon. Place the vial 2 cm away from a 34W Blue LED lamp (440-450 nm). Stir vigorously for 24 hours. Use a cooling fan to maintain ambient temperature (25 °C).
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Causality & Validation: The blue light specifically matches the MLCT absorption band of the Ir-catalyst. Thermal control prevents the decomposition of the Ni-complex. Validation: The reaction mixture will exhibit a steady, bright luminescence; a color shift to dark reddish-brown indicates the formation of the active Ni(0) species entering the catalytic cycle.
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Workup: Quench the reaction by exposing it to air. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Reagents:
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Potassium 5-oxohexyltrifluoroborate (1.1 equiv)
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Aryl chloride/bromide (1.0 equiv)
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Pd(OAc)₂ (2 mol%)
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XPhos or RuPhos ligand (4 mol%)
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K₂CO₃ (3.0 equiv)
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Solvent: Toluene/H₂O (10:1 ratio, 0.2 M)
Step-by-Step Methodology:
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Reaction Assembly: Charge a Schlenk flask with the electrophile, potassium 5-oxohexyltrifluoroborate, Pd(OAc)₂, ligand, and K₂CO₃.
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Solvent Introduction: Add degassed Toluene and H₂O via syringe under an Argon atmosphere.
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Causality & Validation: The biphasic nature of the solvent is intentional. The trifluoroborate salt is insoluble in pure toluene but dissolves in the aqueous phase, where it undergoes slow hydrolysis. Validation: The initial suspension will slowly clarify over 30-60 minutes as the salt hydrolyzes and the active boronic acid partitions into the organic layer.
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Heating: Heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.
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Causality & Validation: Vigorous stirring maximizes the interfacial surface area between the aqueous (hydrolysis) and organic (cross-coupling) phases. Validation: TLC monitoring (Hexanes/EtOAc) should show the clean consumption of the aryl halide without the appearance of a highly polar baseline spot (which would indicate rapid protodeboronation, a sign that the hydrolysis rate is poorly controlled).
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Workup: Cool to room temperature, separate the phases, extract the aqueous layer with Toluene, and purify the combined organics via silica gel chromatography.
Handling, Storage, and Safety Protocols
While potassium 5-oxohexyltrifluoroborate is significantly safer and more stable than its boronic acid or organozinc counterparts, standard laboratory safety protocols must be strictly enforced.
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Storage: Store in a tightly sealed container within a desiccator at room temperature. Prolonged exposure to high humidity can initiate premature hydrolysis of the trifluoroborate moiety.
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Handling: Handle under a fume hood. The compound is a fine, crystalline powder; avoid inhalation of dust.
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Toxicity: As a fluorinated boron salt, it may cause skin and eye irritation. In the event of an acid spill on the compound, toxic hydrogen fluoride (HF) gas can theoretically be liberated, though this requires highly concentrated strong acids. Keep away from strong mineral acids.
References
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Molander, G. A., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications (Organic Letters). Available at:[Link]
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Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science (RSC Publishing). Available at:[Link]
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Patel, N. R., et al. (2019). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. Organic Letters (ACS Publications). Available at:[Link]
